molecular formula C11H6F3NO2S B2583016 4-Phenyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid CAS No. 1554144-21-6

4-Phenyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B2583016
CAS No.: 1554144-21-6
M. Wt: 273.23
InChI Key: ZNZYZDQZSPCUPM-UHFFFAOYSA-N
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Description

4-Phenyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a phenyl group, a trifluoromethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-phenylthiosemicarbazide with trifluoroacetic anhydride, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-Phenyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-Phenyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.

    Trifluoromethyl-substituted compounds: Compounds like trifluoromethylbenzene and trifluoromethylpyridine have similar trifluoromethyl groups.

    Carboxylic acid derivatives: Compounds such as benzoic acid and salicylic acid contain carboxylic acid groups.

Uniqueness

4-Phenyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is unique due to the combination of its structural features. The presence of the trifluoromethyl group enhances its chemical stability and lipophilicity, while the thiazole ring provides a versatile scaffold for various chemical modifications. The phenyl group adds aromaticity, and the carboxylic acid group allows for further functionalization and interaction with biological targets.

Properties

IUPAC Name

4-phenyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2S/c12-11(13,14)10-15-7(8(18-10)9(16)17)6-4-2-1-3-5-6/h1-5H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZYZDQZSPCUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554144-21-6
Record name 4-phenyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
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